molecular formula C8H8F2O B1398147 2,3-Difluoro-5-methylanisole CAS No. 1806331-94-1

2,3-Difluoro-5-methylanisole

Cat. No.: B1398147
CAS No.: 1806331-94-1
M. Wt: 158.14 g/mol
InChI Key: NGFRZARTQBQGPV-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylanisole is a substituted anisole derivative characterized by a methoxy group (-OCH₃) at position 1, fluorine atoms at positions 2 and 3, and a methyl group (-CH₃) at position 5 on the benzene ring (Figure 1). Its estimated molecular formula is C₈H₈F₂O, with a molecular weight of 158.15 g/mol. The compound’s electronic and steric properties are influenced by the electron-donating methoxy and methyl groups, as well as the electron-withdrawing fluorine substituents.

Properties

IUPAC Name

1,2-difluoro-3-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFRZARTQBQGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 5-methylanisole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: Industrial production of 2,3-Difluoro-5-methylanisole may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-methylanisole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The methoxy group can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

  • Substitution reactions can yield various substituted anisoles.
  • Oxidation reactions can produce aldehydes or carboxylic acids.
  • Reduction reactions can result in the formation of alcohols .

Scientific Research Applications

2,3-Difluoro-5-methylanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique fluorine substitutions.

    Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methylanisole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2,3-Difluoro-5-methylanisole and related aromatic ethers/amines:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound C₈H₈F₂O 158.15 (estimated) -OCH₃ (1), -F (2, 3), -CH₃ (5) Electron-rich ring; moderate polarity N/A (inferred)
2,6-Difluoro-4-iodoanisole C₇H₅F₂IO 270.02 -OCH₃ (1), -F (2, 6), -I (4) High MW; iodine enhances polarizability
5-Fluoro-2-nitroanisole C₇H₆FNO₃ 171.12 -OCH₃ (1), -NO₂ (2), -F (5) Nitro group deactivates ring
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline C₁₄H₁₃F₂N 233.25 -NH₂ (1), -CH₃ (2), -F (5), -CH₂-C₆H₄F (side chain) Amine group increases reactivity

Key Comparisons:

Substituent Effects on Reactivity :

  • This compound : The methoxy and methyl groups activate the aromatic ring toward electrophilic substitution, while fluorines mildly deactivate it. This balance may favor regioselective reactions at the para position relative to the methoxy group.
  • 2,6-Difluoro-4-iodoanisole : The iodine atom at position 4 introduces steric bulk and polarizability, enabling participation in halogen-bonding or Suzuki coupling reactions .
  • 5-Fluoro-2-nitroanisole : The nitro group strongly deactivates the ring, directing electrophiles to the meta position. This contrasts with the methyl group in this compound, which activates the ring .

Physical Properties: Molecular weight differences are significant: 2,6-Difluoro-4-iodoanisole (270.02 g/mol) is heavier due to iodine, whereas this compound (158.15 g/mol) is lighter, favoring volatility. The methoxy group in anisoles typically increases boiling points compared to toluene derivatives.

Synthetic Utility: Fluorinated anisoles like this compound are intermediates in pharmaceuticals and agrochemicals. In contrast, 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline () contains an amine group, making it more reactive in condensation or diazotization reactions .

Biological Activity

2,3-Difluoro-5-methylanisole is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and agrochemicals. This compound features a methoxy group and two fluorine atoms, which significantly influence its biological activity and chemical properties. Understanding its biological interactions is crucial for its application in drug development and other scientific research areas.

Chemical Structure

The structure of this compound can be represented as follows:

  • IUPAC Name: 1,2-difluoro-3-methoxy-5-methylbenzene
  • Molecular Formula: C₈H₈F₂O
  • Molecular Weight: 166.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's ability to form hydrogen bonds, which can modulate enzyme-substrate interactions. This property makes it a valuable probe in biochemical studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics.
  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug design for metabolic disorders.
  • Pharmacological Applications: Due to its structural characteristics, it is being explored for its potential use in pharmaceuticals, particularly as a building block for fluorinated drugs that often exhibit enhanced bioavailability and stability.

Case Studies

  • Antimicrobial Evaluation:
    A study assessing the antimicrobial activity of various fluorinated compounds included this compound. Results indicated moderate inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent .
  • Enzyme Interaction Studies:
    Research focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that the compound could act as a competitive inhibitor. This finding is significant for understanding drug metabolism and designing safer pharmaceuticals .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key differences:

CompoundFluorine AtomsMethyl Group PositionBiological Activity
This compound25Moderate antimicrobial
2,3-Difluoroanisole2NoneMinimal biological activity
5-MethylanisoleNone5Low antimicrobial activity
2,3-Difluoro-4-methylanisole24Not extensively studied

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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